molecular formula C16H16N2O4S B4304527 N-(2,6-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-(2,6-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No. B4304527
M. Wt: 332.4 g/mol
InChI Key: UPIVGXXHRKOSBT-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as DBS, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. DBS is a heterocyclic compound that contains a benzoxazine ring and a sulfonamide group. The compound has gained significant attention due to its promising pharmacological properties.

Mechanism of Action

The mechanism of action of DBS is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in disease progression. For example, DBS has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. Inhibition of MMPs has been shown to have therapeutic benefits in various diseases, including cancer and arthritis.
Biochemical and Physiological Effects:
DBS has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DBS can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, DBS has been shown to have anti-inflammatory effects in animal models of arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBS in lab experiments is its ability to inhibit the activity of MMPs, which play a role in many disease processes. In addition, the compound has been shown to exhibit a wide range of pharmacological activities, making it a versatile tool for studying various diseases. However, one limitation of using DBS in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several potential future directions for research on DBS. One area of interest is the development of new synthetic methods for producing the compound, which could lead to more efficient and cost-effective production. Another area of interest is the development of new derivatives of DBS with improved pharmacological properties. Finally, there is a need for further studies to elucidate the mechanism of action of DBS and its potential applications in the treatment of various diseases.

Scientific Research Applications

DBS has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties. DBS has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-4-3-5-11(2)16(10)18-23(20,21)12-6-7-14-13(8-12)17-15(19)9-22-14/h3-8,18H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIVGXXHRKOSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 4
N-(2,6-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 5
N-(2,6-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 6
N-(2,6-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

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